Physicochemical Differentiation: Impact of '4-Fluoro-2-Methoxy' Substitution on Molecular Descriptors
The unique combination of a 4-fluoro and a 2-methoxy substituent creates a distinct physicochemical profile compared to its common mono-substituted analogs. The target compound's molecular weight (268.24 g/mol) is a critical differentiator, being 30.03 g/mol greater than the des-methoxy analog (Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, 238.21 g/mol) and 17.99 g/mol greater than the des-fluoro analog (Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, 250.25 g/mol) . This dual substitution elevates the topological polar surface area and hydrogen bond acceptor count, directly influencing membrane permeability and solubility, and thus oral bioavailability, as dictated by Lipinski's Rule of Five [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 268.24 |
| Comparator Or Baseline | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: 238.21; Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: 250.25 |
| Quantified Difference | +30.03 g/mol vs. 4-F analog; +17.99 g/mol vs. 4-OMe analog |
| Conditions | Calculated from molecular formula per authoritative chemical databases (Computational). |
Why This Matters
A molecular weight increase of this magnitude is a significant step in lead optimization, placing the compound in a higher property space for CNS drug-likeness (with a lower likelihood of brain penetration) while still being well within oral drug space, allowing medicinal chemists to fine-tune pharmacokinetic profiles.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. View Source
